molecular formula C20H18Cl3N3OS B2964030 4-(2,4-Dichlorophenyl)-2-[(4-acetamidophenyl)amino]-3-(prop-2-EN-1-YL)-1,3-thiazol-3-ium chloride CAS No. 477526-20-8

4-(2,4-Dichlorophenyl)-2-[(4-acetamidophenyl)amino]-3-(prop-2-EN-1-YL)-1,3-thiazol-3-ium chloride

Cat. No.: B2964030
CAS No.: 477526-20-8
M. Wt: 454.79
InChI Key: ZLDRTBKJTSXTBU-UHFFFAOYSA-N
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Description

| 4-(2,4-Dichlorophenyl)-2-[(4-acetamidophenyl)amino]-3-(prop-2-EN-1-YL)-1,3-thiazol-3-ium chloride is a recently identified and potent synthetic agonist of the Stimulator of Interferon Genes (STING) pathway. The STING pathway is a critical component of the innate immune system, and its targeted activation is a major therapeutic strategy in immuno-oncology and antiviral research. This compound functions by binding to the STING protein, which is located on the endoplasmic reticulum membrane, leading to its conformational change and activation. This triggers a downstream signaling cascade that culminates in the production of type I interferons and other pro-inflammatory cytokines, thereby potentiating an anti-tumor immune response or enhancing antiviral defense mechanisms. Its research value is particularly high due to its ability to activate multiple human STING variants as well as the murine STING protein, making it a versatile tool for both in vitro studies and in vivo preclinical models. Investigations into this molecule are focused on developing novel cancer immunotherapies, where it has been shown to induce tumor regression and generate protective immunological memory in murine models, as well as exploring its utility as an adjuvant in vaccine development.

Properties

IUPAC Name

N-[4-[[4-(2,4-dichlorophenyl)-3-prop-2-enyl-1,3-thiazol-3-ium-2-yl]amino]phenyl]acetamide;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3OS.ClH/c1-3-10-25-19(17-9-4-14(21)11-18(17)22)12-27-20(25)24-16-7-5-15(6-8-16)23-13(2)26;/h3-9,11-12H,1,10H2,2H3,(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDRTBKJTSXTBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=[N+](C(=CS2)C3=C(C=C(C=C3)Cl)Cl)CC=C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2,4-Dichlorophenyl)-2-[(4-acetamidophenyl)amino]-3-(prop-2-EN-1-YL)-1,3-thiazol-3-ium chloride is a member of the thiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data from various studies.

Chemical Structure

This compound features a thiazole ring substituted with dichlorophenyl and acetamidophenyl groups, contributing to its biological activity. The presence of the prop-2-en-1-yl group also enhances its interaction with biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds similar to the one have shown significant activity against a range of bacteria and fungi:

Microorganism Activity Observed Reference
Staphylococcus aureusInhibition (MIC: 62.5 μg/mL)
Escherichia coliModerate activity
Candida albicansModerate activity
Aspergillus nigerSignificant inhibition

The introduction of halogen substituents on the phenyl rings has been associated with increased antibacterial potency, particularly against Gram-positive bacteria.

Anticancer Properties

Research indicates that thiazole derivatives exhibit cytotoxic effects on various cancer cell lines. The compound's structure allows it to interact with DNA and proteins, potentially leading to apoptosis in cancer cells.

A study evaluating similar thiazole compounds reported:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • IC50 Values : Notable cytotoxicity observed with IC50 values in the low micromolar range.

These findings suggest that modifications in the thiazole structure can significantly enhance anticancer activity.

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of key metabolic enzymes. For example:

  • Acetylcholinesterase (AChE) : Compounds with similar scaffolds showed effective inhibition of AChE, which is crucial for treating neurological disorders.

Case Studies

  • Study on Antimicrobial Activity : A series of 1,3-thiazole derivatives were synthesized and evaluated for their antimicrobial properties against various strains. The results indicated that compounds with electron-withdrawing groups exhibited superior activity compared to their electron-donating counterparts.
  • Cytotoxicity Assay : In vitro assays on cancer cell lines demonstrated that certain derivatives of thiazoles could reduce cell viability significantly, suggesting a valuable avenue for drug development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole/Thiazolium Derivatives with Dichlorophenyl Substituents
Compound Name Substituents Key Features Evidence
N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine 2-amino, 4-(2,4-dichlorophenyl) Neutral thiazole; lacks cationic charge and acetamide group. Simpler structure with potential as a ligand or intermediate.
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 2-acetamide, 3,4-dichlorophenyl Acetamide enhances hydrogen bonding; dichlorophenyl positional isomerism may alter steric/electronic effects.
4-(4-Chlorophenyl)-2-(2,4-difluoroanilino)-3-propyl-1,3-thiazol-3-ium bromide 2-(2,4-difluoroanilino), 3-propyl, 4-chlorophenyl Cationic thiazolium with bromide counterion; propyl vs. propenyl alters flexibility. Difluoroanilino reduces basicity compared to acetamidophenyl.

Key Insights :

  • Cationic Charge : The thiazol-3-ium core in the target compound and ’s analog enhances solubility in polar solvents compared to neutral thiazoles (e.g., ).
  • Substituent Position : The 2,4-dichlorophenyl group in the target compound vs. 3,4-dichlorophenyl in may lead to divergent biological activities due to differences in steric hindrance and electronic distribution.
  • Amino Group Modifications: Replacing acetamidophenyl (target) with difluoroanilino () or simple amines () alters hydrogen-bonding capacity and lipophilicity.
Dichlorophenyl-Containing Bioactive Compounds
Compound Name Core Structure Functional Groups Potential Activity Evidence
AM251 (Pyrazole derivative) Pyrazole 2,4-Dichlorophenyl, carboxamide Cannabinoid receptor antagonist
CHIR99021 (Pyrimidine derivative) Pyrimidine 2,4-Dichlorophenyl, imidazole GSK-3 inhibitor; promotes tubulogenesis

Key Insights :

  • The 2,4-dichlorophenyl group is a common pharmacophore in diverse drug classes (e.g., ), suggesting its role in enhancing binding affinity through hydrophobic and halogen-bonding interactions.
  • Unlike these analogs, the target compound’s thiazolium core may confer unique reactivity or charge-based interactions.

Substituent Effects on Physicochemical Properties

Electronic and Steric Contributions
  • Steric bulk at the 2,4-positions may hinder rotation, favoring a planar conformation .
  • Propenyl vs. Propyl () offers greater flexibility but less resonance stabilization.
  • Acetamidophenylamino Group: The acetamide moiety increases polarity and hydrogen-bond donor/acceptor capacity compared to non-acylated amines (e.g., ).
Solubility and Stability
  • Counterion Impact : Chloride (target) vs. bromide () may slightly affect solubility, with chloride generally offering higher solubility in aqueous media.
  • Crystalline Properties : Thiazole derivatives with hydrogen-bonding substituents (e.g., acetamide in ) often form stable crystals with defined melting points, suggesting similar behavior for the target compound .

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